2-(Carbamimidoylthio)ethanesulfonic acid

Vue d'ensemble

Description

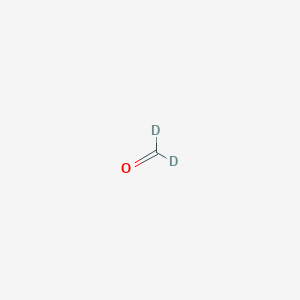

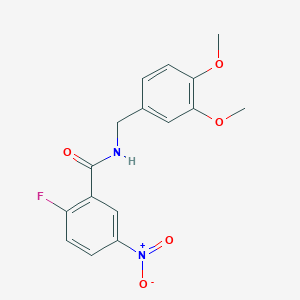

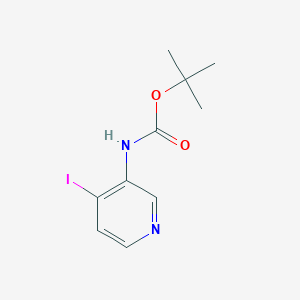

2-(Carbamimidoylthio)ethanesulfonic acid is a chemical compound that is an impurity of Mesna . Mesna is a medication used in those taking cyclophosphamide or ifosfamide to decrease the risk of bleeding from the bladder .

Molecular Structure Analysis

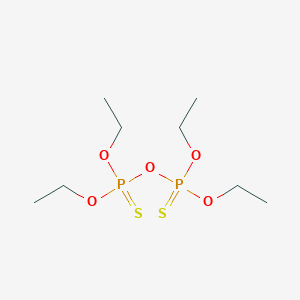

The molecular formula of 2-(Carbamimidoylthio)ethanesulfonic acid is C3H8N2O3S2 . It has a molecular weight of 184.24 g/mol .Applications De Recherche Scientifique

Application in Perovskite Solar Cells

- Summary of the Application: 2-(N-morpholino)ethanesulfonic acid potassium salt (MESK), a derivative of 2-(Carbamimidoylthio)ethanesulfonic acid, is used as a bridging layer between the tin oxide (SnO2) electron transport layer (ETL) and the perovskite film in the fabrication of PSCs .

- Methods of Application or Experimental Procedures: The perovskite film is deposited via a scalable two-step doctor blading process. MESK is incorporated as the bridging layer between the SnO2 ETL and the perovskite film . This process enhances the charge extraction and transport of the SnO2 ETL, modulates the crystal growth and crystallographic orientation of the perovskite film, and passivates buried defects .

- Results or Outcomes: The use of MESK interface bridging in PSCs fabricated via scalable doctor blading in ambient condition achieved a power conversion efficiency (PCE) of 24.67%, which is one of the highest PCEs for doctor-bladed PSCs . Furthermore, PSCs exhibit excellent long-term stability, and the unpackaged target device with a storage of 1680 h in ambient condition (25 °C and humidity of 30% relative humidity (RH)) can maintain more than 90% of the initial PCE .

Application as a Buffering Agent

- Summary of the Application: 2-(N-morpholino)ethanesulfonic acid (MES), a derivative of 2-(Carbamimidoylthio)ethanesulfonic acid, is used as a buffering agent in biology and biochemistry . It has a pKa value of 6.15 at 20 °C .

- Methods of Application or Experimental Procedures: MES is highly soluble in water and is used to maintain the pH of a solution within a certain range . The pH (and pKa at ionic strength I≠0) of the buffer solution changes with concentration and temperature .

- Results or Outcomes: MES was developed as one of Good’s buffers in the 1960s . These buffers were developed with the following criteria in mind: midrange pKa, maximum water solubility and minimum solubility in all other solvents, minimal salt effects, minimal change in pKa with temperature, chemically and enzymatically stable, minimal absorption in visible or UV spectral range and reasonably easily synthesized .

Application as a Non-Coordinating Buffer

- Summary of the Application: 2-(N-morpholino)ethanesulfonic acid (MES), a derivative of 2-(Carbamimidoylthio)ethanesulfonic acid, is useful as a non-coordinating buffer in chemistry involving metal ions . Many common buffers (e.g. phosphate and acetate) readily form coordination complexes . MES only weakly binds Ca, Mg, Mn, and it has negligible binding with Cu (II) .

- Methods of Application or Experimental Procedures: MES is used in reactions involving metal ions where it is important to avoid the formation of coordination complexes .

- Results or Outcomes: The use of MES in such reactions can help to prevent unwanted side reactions and improve the yield and selectivity of the desired product .

Propriétés

IUPAC Name |

2-carbamimidoylsulfanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHWZZOUNJCHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)SC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885323 | |

| Record name | Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carbamimidoylthio)ethanesulfonic acid | |

CAS RN |

25985-57-3 | |

| Record name | 2-[(Aminoiminomethyl)thio]ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25985-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025985573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-sulphonatoethyl)isothiouronium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(CARBAMIMIDOYLSULFANYL)ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q288RVR1N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)